molecular formula C14H11FN2O2S B11838958 1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine CAS No. 833474-68-3

1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine

Cat. No.: B11838958
CAS No.: 833474-68-3
M. Wt: 290.31 g/mol
InChI Key: QDUZAMUWSUVYEL-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine is a chemical compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a fluorobenzene sulfonyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with an indole derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl oxides, while reduction can produce sulfinyl or sulfide derivatives.

Scientific Research Applications

1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The indole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzene-1-sulfonyl chloride: A precursor in the synthesis of 1-(3-Fluorobenzene-1-sulfonyl)-1H-indol-5-amine.

    3-Fluorobenzene-1-sulfonyl fluoride: Another fluorinated sulfonyl compound with similar reactivity.

    4-Fluorobenzene-1-sulfonyl chloride: A structural isomer with different reactivity and applications

Uniqueness

This compound is unique due to the presence of both the fluorobenzene sulfonyl group and the indole ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

833474-68-3

Molecular Formula

C14H11FN2O2S

Molecular Weight

290.31 g/mol

IUPAC Name

1-(3-fluorophenyl)sulfonylindol-5-amine

InChI

InChI=1S/C14H11FN2O2S/c15-11-2-1-3-13(9-11)20(18,19)17-7-6-10-8-12(16)4-5-14(10)17/h1-9H,16H2

InChI Key

QDUZAMUWSUVYEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)N)F

Origin of Product

United States

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